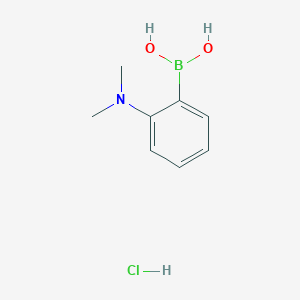

2-(Dimethylamino)benzeneboronic acid hydrochloride

Description

The exact mass of the compound 2-(Dimethylamino)benzeneboronic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Dimethylamino)benzeneboronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)benzeneboronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(dimethylamino)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-10(2)8-6-4-3-5-7(8)9(11)12;/h3-6,11-12H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGXTHOTZGCZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1N(C)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315335-14-8 | |

| Record name | [2-(dimethylamino)phenyl]boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Dimethylamino)phenylboronic Acid Hydrochloride: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

This guide provides an in-depth exploration of 2-(Dimethylamino)phenylboronic Acid Hydrochloride, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document moves beyond basic data to offer field-proven insights into its synthesis, unique chemical properties, and strategic application, particularly in palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for reliable and reproducible outcomes.

Core Molecular Attributes and Physicochemical Properties

2-(Dimethylamino)phenylboronic Acid Hydrochloride is the salt form of an ortho-substituted aminophenylboronic acid. The hydrochloride form enhances stability and simplifies handling compared to the free base. Its structure is notable for the ortho-dimethylamino group, which plays a crucial role in modulating the reactivity of the boronic acid moiety through intramolecular coordination.

Molecular Identity and Weight

| Attribute | Value | Source/Method |

| Chemical Name | 2-(Dimethylamino)phenylboronic Acid Hydrochloride | IUPAC Nomenclature |

| Synonyms | 2-Borono-N,N-dimethylaniline hydrochloride | Common Name |

| CAS Number | 178799-31-0 | Chemical Abstracts Service |

| Molecular Formula | C₈H₁₃BClNO₂ | Elemental Composition |

| Molecular Weight | 201.46 g/mol | Calculated |

| Structure |  | - |

Note: The molecular weight is calculated based on the free base (C₈H₁₂BNO₂, MW: 165.00 g/mol ) and hydrochloric acid (HCl, MW: 36.46 g/mol ).

Physicochemical Data

Key properties are summarized below. The ortho-dimethylamino group forms a dative bond with the boron atom, creating a five-membered ring structure known as a boronate. This intramolecular coordination significantly influences the compound's stability and reactivity.

| Property | Value / Observation | Rationale & Implication |

| Appearance | White to off-white solid | Typical for boronic acid salts |

| Solubility | Soluble in water, methanol. Sparingly soluble in polar aprotic solvents like THF, Dioxane. | The hydrochloride salt form increases polarity and aqueous solubility. Solubility in organic solvents is critical for reaction setup. |

| pKa | ~8.5 (estimated for parent phenylboronic acid)[1] | The amino group's proximity can influence the Lewis acidity of the boron center. The pKa is crucial for selecting the appropriate base in coupling reactions. |

| Stability | More stable to protodeboronation and oxidation than many other arylboronic acids. | The intramolecular N→B coordination protects the vacant p-orbital of the boron, reducing susceptibility to degradation pathways common for boronic acids.[2] |

Synthesis and Purification Protocol

The synthesis of 2-(dimethylamino)phenylboronic acid typically proceeds via a Grignard or organolithium pathway from the corresponding aryl halide, followed by quenching with a trialkyl borate and subsequent hydrolysis. The hydrochloride salt is then formed by treatment with HCl.

Synthetic Workflow

The following diagram outlines a standard, reliable laboratory-scale synthesis.

Caption: Synthetic pathway for 2-(Dimethylamino)phenylboronic Acid Hydrochloride.

Detailed Experimental Protocol

Expertise & Causality: This protocol utilizes n-butyllithium for metal-halogen exchange, which is often faster and cleaner than Grignard formation for this substrate. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as the attack of the organolithium on the solvent. Triisopropyl borate is used as the boron source; its bulky isopropoxy groups minimize the formation of over-arylated borate species.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-bromo-N,N-dimethylaniline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes. The causality here is to maintain a low concentration of the highly reactive n-BuLi to ensure selective metal-halogen exchange over other potential side reactions. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the internal temperature remains below -65 °C. The electrophilic boron atom is rapidly quenched by the nucleophilic aryllithium. Stir at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis & Isolation (Free Base): Cool the reaction mixture to 0 °C in an ice bath. Slowly quench the reaction by adding 2 M aqueous HCl until the pH is ~6-7. This step hydrolyzes the boronic ester to the desired boronic acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. Add a 2.0 M solution of HCl in diethyl ether dropwise with stirring. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold diethyl ether to remove non-polar impurities. Dry the product under high vacuum to yield 2-(dimethylamino)phenylboronic acid hydrochloride as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this reagent is in the Suzuki-Miyaura cross-coupling, a cornerstone of C-C bond formation in academic and industrial chemistry.[3][4]

Mechanistic Advantage and Rationale for Use

Why choose this specific boronic acid? The ortho-dimethylamino group is not merely a spectator. It acts as a hemilabile directing group. During the catalytic cycle, the nitrogen can coordinate to the palladium center, stabilizing key intermediates and accelerating the rate-determining transmetalation step. This often leads to higher yields and allows for successful couplings with more challenging substrates, such as sterically hindered aryl chlorides, under milder conditions.[5]

The catalytic cycle is illustrated below, highlighting the key stages of oxidative addition, transmetalation, and reductive elimination.[6]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol for Suzuki-Miyaura Coupling

Trustworthiness: This protocol includes components that ensure a self-validating system. The use of a pre-catalyst simplifies initiation, and the solvent system is chosen for optimal solubility of both organic and inorganic components.

Reaction: Coupling of 2-(Dimethylamino)phenylboronic Acid HCl with 4-Bromoanisole.

| Component | Molar Eq. | Role / Causality |

| 4-Bromoanisole | 1.0 | Aryl halide electrophile |

| 2-(Dimethylamino)phenylboronic Acid HCl | 1.2 | Aryl boronic acid nucleophile. A slight excess ensures complete consumption of the electrophile. |

| Pd(PPh₃)₄ | 0.02 - 0.05 | Palladium(0) catalyst source. Provides the active catalytic species. |

| K₂CO₃ (Potassium Carbonate) | 3.0 | Base. Activates the boronic acid to a more nucleophilic boronate species and neutralizes the HCl salt. A strong base is required for efficient transmetalation. |

| Solvent System | Dioxane:Water (4:1) | Dioxane solubilizes the organic components. Water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate. |

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 4-bromoanisole (1.0 eq), 2-(dimethylamino)phenylboronic acid hydrochloride (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Solvent Addition: Add the dioxane/water solvent mixture (to achieve ~0.1 M concentration with respect to the aryl halide).

-

Degassing: Seal the vessel and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles. Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid, so its removal is critical for high yields.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Characterization and Quality Control

Verifying the identity and purity of both the starting material and the final product is paramount.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural confirmation. For 2-(dimethylamino)phenylboronic acid, one would expect to see characteristic signals for the aromatic protons (typically in the 7-8 ppm region) and a sharp singlet for the N(CH₃)₂ protons around 2.7-3.0 ppm. The B(OH)₂ protons are often broad and may exchange with water in the solvent.[7]

-

¹¹B NMR Spectroscopy: This technique is highly specific for boron-containing compounds and can confirm the trigonal planar (boronic acid) or tetrahedral (boronate) nature of the boron center.[2][8]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

Melting Point: A sharp melting point range is a good indicator of purity for a solid compound.

Conclusion

2-(Dimethylamino)phenylboronic acid hydrochloride is more than a simple building block; it is a strategic tool for synthetic chemists. Its enhanced stability and the advantageous role of the ortho-amino group as an intramolecular ligand provide tangible benefits in complex syntheses, particularly in the context of drug discovery and materials science. Understanding the causality behind its synthesis and application, as detailed in this guide, empowers researchers to employ this reagent with greater confidence and success, leading to more efficient and robust synthetic outcomes.

References

-

Wikipedia contributors. (2024). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Liu, Y., et al. (2018). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry. Retrieved from [Link]

-

Ellis, G. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... Retrieved from [Link]

-

MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

- Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

ACS Publications. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Retrieved from [Link]

-

ResearchGate. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. cris.unibo.it [cris.unibo.it]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 8. par.nsf.gov [par.nsf.gov]

Introduction: The Strategic Value of Ortho-Aminophenylboronic Acids

An In-depth Technical Guide to the Synthesis of 2-(Dimethylamino)benzeneboronic Acid Hydrochloride

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Among this versatile class of reagents, ortho-substituted aminophenylboronic acids are of particular strategic importance. The proximate amino and boronic acid functionalities can act as a bidentate ligand, influencing reaction kinetics, selectivity, and the physicochemical properties of the resulting molecules. 2-(Dimethylamino)benzeneboronic acid hydrochloride is a prime example, serving as a key intermediate in the synthesis of complex heterocyclic systems and pharmacologically active compounds. Its synthesis, while conceptually straightforward, demands a rigorous understanding of organometallic chemistry and adherence to strict anhydrous and anaerobic techniques. This guide provides a detailed examination of its synthesis, grounded in the principles of directed ortho-metalation, for researchers and scientists in the field.

Part 1: The Mechanistic Cornerstone - Directed ortho-Metalation (DoM)

The successful synthesis of 2-(Dimethylamino)benzeneboronic acid hinges on the powerful strategy of Directed ortho-Metalation (DoM). This reaction overcomes the challenge of regioselectivity in electrophilic aromatic substitution on activated rings.

The Role of the Dimethylamino Group as a Directing Moiety

In the DoM of N,N-dimethylaniline, the dimethylamino group serves as a Directed Metalation Group (DMG). The reaction mechanism proceeds through several key stages:

-

Coordination: The Lewis basic nitrogen atom of the dimethylamino group coordinates to the Lewis acidic lithium atom of the organolithium reagent, typically n-butyllithium (n-BuLi). This initial complexation brings the reactive butyl group into close proximity to the ortho-protons of the aromatic ring.[1]

-

Deprotonation (Lithiation): The highly basic alkyllithium then abstracts a proton from the sterically accessible ortho position, forming a thermodynamically stable five-membered ring-like transition state. This step generates a new organolithium species, 2-(dimethylamino)phenyllithium, with exceptional regioselectivity.[1][2] Ordinary electrophilic substitutions on N,N-dimethylaniline would typically yield a mixture of ortho and para products, but DoM specifically targets the ortho position due to this chelation-assisted deprotonation.[1]

-

Borylation: The newly formed aryllithium is a potent nucleophile. It is then intercepted by an electrophilic boron source, most commonly a trialkyl borate such as triisopropyl borate (B(O-iPr)₃). The aryllithium attacks the electrophilic boron atom, displacing one of the alkoxide groups to form a lithium boronate "ate" complex.[3]

-

Hydrolysis: The final step is an acidic workup. The addition of aqueous acid hydrolyzes the boronate complex to the desired 2-(dimethylamino)benzeneboronic acid. The use of hydrochloric acid serves the dual purpose of hydrolysis and the formation of the stable, crystalline hydrochloride salt of the dimethylamino group, which facilitates isolation and improves the compound's shelf-life.

The entire mechanistic pathway is a testament to the power of using a functional group to direct reactivity to a specific location on an aromatic ring, a cornerstone of modern synthetic strategy.

Caption: The reaction mechanism for the synthesis of 2-(Dimethylamino)benzeneboronic acid HCl via DoM.

Part 2: Experimental Protocol and Best Practices

The synthesis of 2-(Dimethylamino)benzeneboronic acid hydrochloride is highly sensitive to air and moisture. The protocol described below is a self-validating system, where successful execution is predicated on the rigorous exclusion of atmospheric contaminants.

Critical Safety Considerations

-

Pyrophoric Reagents: n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air.[4] It also reacts violently with water.[5] All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using syringe and cannula techniques.[6][7]

-

Personal Protective Equipment (PPE): A flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves are mandatory.

-

Reaction Quenching: The reaction must be quenched carefully at low temperatures by slowly adding the reaction mixture to the quenching solution or vice-versa. Never add water or protic solvents directly to a large volume of n-BuLi.

-

Work Environment: The reaction should be conducted in a clean, uncluttered chemical fume hood.[6] Ensure that all glassware is oven- or flame-dried immediately before use to remove any adsorbed moisture.

Detailed Step-by-Step Synthesis Protocol

This protocol outlines the synthesis starting from N,N-dimethylaniline.

1. Reaction Setup:

-

Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

-

Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

2. Lithiation:

-

Charge the flask with anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) and N,N-dimethylaniline via syringe.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1-2 hours. A color change or formation of a precipitate is often observed, indicating the formation of the aryllithium species.

3. Borylation:

-

In a separate, dry flask, dissolve triisopropyl borate in anhydrous diethyl ether or THF.

-

Cool this solution to -78 °C.

-

Slowly transfer the freshly prepared 2-(dimethylamino)phenyllithium solution to the triisopropyl borate solution via a cooled cannula, maintaining a temperature of -78 °C.

-

Once the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight with continuous stirring.

4. Workup and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl). This step is exothermic and may produce gas.

-

Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times) to remove any non-polar impurities.

-

The product, as the hydrochloride salt, will be in the aqueous layer. To isolate it, you can either:

-

Reduce the volume of the aqueous layer under reduced pressure to induce crystallization.

-

Wash the aqueous layer with a non-polar solvent like hexane to precipitate the product, which is often insoluble in such solvents.

-

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether or acetone to remove residual impurities.

-

Dry the white to off-white solid under vacuum to yield the final product, 2-(Dimethylamino)benzeneboronic acid hydrochloride.

Caption: A streamlined workflow for the synthesis of 2-(Dimethylamino)benzeneboronic acid HCl.

Part 3: Data Presentation and Characterization

Precise control over stoichiometry and reaction conditions is paramount for achieving high yields and purity.

Quantitative Reaction Parameters

The following table provides a representative summary of the quantities and conditions for this synthesis. Researchers should optimize these based on their specific scale and equipment.

| Parameter | Value | Rationale / Comment |

| Reagents | ||

| N,N-Dimethylaniline | 1.0 eq | Starting material. |

| n-Butyllithium (n-BuLi) | 1.1 - 1.2 eq | A slight excess ensures complete lithiation, accounting for any trace impurities that may consume the reagent. |

| Triisopropyl Borate | 1.2 - 1.5 eq | Used in excess to ensure complete trapping of the aryllithium intermediate.[8] |

| Hydrochloric Acid (2 M) | Excess | For quenching, hydrolysis, and salt formation. |

| Solvents | ||

| Diethyl Ether or THF | ~0.2 - 0.5 M concentration | Must be anhydrous. THF can sometimes improve solubility of intermediates. |

| Conditions | ||

| Lithiation Temperature | -78 °C | Critical to prevent side reactions and decomposition of the aryllithium.[2] |

| Borylation Temperature | -78 °C to Room Temp | Initial low temperature for controlled addition, followed by warming to ensure the reaction goes to completion.[8] |

| Atmosphere | Nitrogen or Argon | Essential for excluding air and moisture which destroy the organolithium reagents.[6] |

Product Specifications

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Chemical Formula | C₉H₁₅BClNO₂ |

| Molecular Weight | 215.49 g/mol |

| Appearance | White to off-white solid |

| Purity (Typical) | >97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

| Key Hazards | Causes skin and serious eye irritation. May cause respiratory irritation.[9] |

Standard analytical techniques for characterization include:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry.

-

¹¹B NMR Spectroscopy: To verify the presence and chemical environment of the boron atom.

-

Mass Spectrometry: To confirm the molecular weight.

-

Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of 2-(Dimethylamino)benzeneboronic acid hydrochloride via directed ortho-metalation is a robust and highly regioselective method that provides access to a valuable synthetic intermediate. The success of this procedure is fundamentally linked to the chemist's expertise in handling air- and moisture-sensitive reagents. By understanding the underlying mechanistic principles—from the chelation-controlled lithiation to the final acidic workup—and adhering to stringent safety and experimental protocols, researchers can reliably produce this important building block for application in pharmaceutical and materials science research.

References

- Google Patents. (n.d.). Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.

-

Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

- Liu, Y., et al. (2018). Synthesis and Characterization of Phenylboronic Acid-Modified Insulin With Glucose-Dependent Solubility. Frontiers in Chemistry, 6, 558.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.

- Narasimhan, N. S., & Mali, R. S. (1987). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 149-155.

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. PubMed. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Retrieved from [Link]

-

Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

-

ACS Omega. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. Retrieved from [Link]

- Li, C., et al. (2013). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Drug Targeting, 21(8), 743-750.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

ResearchGate. (2015). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?. Retrieved from [Link]

-

DSpace@MIT. (2015). Catalytic and Biological Applications of Benzoxaborolones. Retrieved from [Link]

-

Sciforum. (2016). Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Retrieved from [Link]

-

PubMed. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

- Google Patents. (n.d.). 2-dimethylaminoethyl chloride hydrochloride synthesis technology.

-

PubChem. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethylamino)phenylboronic Acid Hydrochloride. Retrieved from [Link]

Sources

- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 9. 3-(Dimethylamino)phenylboronic Acid Hydrochloride (contains varying amounts of Anhydride) | C8H13BClNO2 | CID 44754897 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(Dimethylamino)benzeneboronic Acid Hydrochloride

This guide provides an in-depth analysis of the spectroscopic data for 2-(Dimethylamino)benzeneboronic acid hydrochloride (DMABBA-HCl), a versatile reagent in organic synthesis and medicinal chemistry. The unique structural features of this molecule, namely the ortho-dimethylamino group in proximity to the boronic acid moiety, give rise to characteristic spectroscopic signatures. Understanding these features is paramount for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural elucidation.

Introduction: The Significance of Spectroscopic Analysis

2-(Dimethylamino)benzeneboronic acid hydrochloride is a bifunctional molecule with a Lewis acidic boronic acid and a basic dimethylamino group. This arrangement allows for intramolecular coordination and unique reactivity. Spectroscopic analysis provides a non-destructive window into the molecular structure, bonding, and electronic environment of DMABBA-HCl, ensuring its identity and purity. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and its Spectroscopic Implications

The hydrochloride salt form protonates the dimethylamino group, influencing the electronic environment of the entire molecule. This has a direct impact on the chemical shifts observed in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present.

Table 3: Characteristic IR Absorption Bands for 2-(Dimethylamino)benzeneboronic Acid Hydrochloride

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| ~3600-3200 (broad) | O-H stretch | B(OH )₂ | The broadness is due to hydrogen bonding. [1][2] |

| ~3050-3000 | C-H stretch | Aromatic C-H | Characteristic stretching vibrations of sp² C-H bonds. |

| ~2950-2850 | C-H stretch | Aliphatic C-H | Stretching vibrations of the methyl C-H bonds. |

| ~2700-2400 (broad) | N⁺-H stretch | R₃N⁺-H | A broad and often complex absorption characteristic of amine salts. |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1350-1300 | B-O stretch | B -O | A strong and characteristic absorption for the boron-oxygen single bond. [3] |

| ~1200-1150 | C-N stretch | Ar-N | Stretching vibration of the aryl-nitrogen bond. |

| ~750 | C-H bend | ortho-disubstituted | Out-of-plane bending of the aromatic C-H bonds. |

Experimental Protocol for IR Spectroscopy:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. [4]4. Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Expected Mass Spectrum: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of the free base is 165.09 g/mol . Therefore, the expected m/z for the protonated molecule would be approximately 166.09 .

Table 4: Predicted Fragmentation Pattern for 2-(Dimethylamino)benzeneboronic Acid Hydrochloride

| m/z | Fragment | Rationale |

| 166 | [C₈H₁₂BNO₂ + H]⁺ | Protonated molecular ion of the free base. |

| 148 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 120 | [M+H - 2H₂O]⁺ | Loss of both water molecules to form a boroxine-like fragment. |

| 58 | [CH₂=N(CH₃)₂]⁺ | A common fragment from the cleavage of the benzylic C-N bond. |

Experimental Protocol for Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

Conclusion

The spectroscopic characterization of 2-(Dimethylamino)benzeneboronic acid hydrochloride provides a comprehensive picture of its molecular structure. The combination of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry allows for unambiguous identification and purity assessment. The proximity of the dimethylamino and boronic acid groups, along with the protonation of the amine in the hydrochloride form, results in a unique set of spectroscopic data that is essential for any researcher working with this compound.

References

-

American Chemical Society. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]

-

National Center for Biotechnology Information. (n.d.). {2-[(Dimethylamino)methyl]phenyl}boronic acid. PubChem. [Link]

-

Ivyspring International Publisher. (n.d.). Supporting Information. Theranostics. [Link]

-

American Chemical Society. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir. [Link]

-

Beilstein-Institut. (n.d.). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. [Link]

-

Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. [Link]

-

ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Boronic Acid Derivatives

Introduction: The Enduring Power of the Suzuki-Miyaura Cross-Coupling Reaction

The formation of carbon-carbon (C-C) bonds is the cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Among the myriad of methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of biaryl and other C-C bonds.[1][3] Developed in the 1980s, this Nobel Prize-winning reaction has gained widespread adoption due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[2][3]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical insights and practical, field-proven protocols for the successful execution of the Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of each reaction component, and offer robust experimental procedures to empower you in your synthetic endeavors.

I. The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] Understanding this cycle is paramount for rational troubleshooting and optimization of your reactions.

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (or triflate) to a palladium(0) complex.[1][3][4] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species.[1][3] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][5] Electron-withdrawing groups on the aryl halide can enhance the rate of this step.[4]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid derivative is transferred to the palladium(II) complex.[4][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5][7][8] The exact mechanism of transmetalation is still a subject of study, but it is widely accepted that the base plays an indispensable role in this ligand exchange.[5][6]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][3][4] Bulky ligands on the palladium catalyst can promote this step.[3][6]

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

II. A Practical Guide to Reaction Components: Making Informed Choices

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each reaction component. Here, we dissect the roles of the catalyst, ligand, base, and solvent, providing insights to guide your experimental design.

A. The Palladium Catalyst: The Engine of the Reaction

Palladium complexes are the most widely used catalysts for Suzuki-Miyaura couplings.[4] The active catalyst is a Pd(0) species, which can be generated in situ from a more stable Pd(II) precatalyst.[3]

-

Palladium(0) Sources: These are ready to enter the catalytic cycle directly. Common examples include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

-

Palladium(II) Precatalysts: These are often more stable and easier to handle. They are reduced to Pd(0) under the reaction conditions. Common examples include Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂).

B. Ligands: The Catalyst's Steering Wheel

Ligands play a multifaceted role in the Suzuki-Miyaura reaction. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity.[3] The choice of ligand can significantly impact the reaction's efficiency, especially when dealing with challenging substrates like aryl chlorides.[4][7]

-

Phosphine Ligands: This is the most common class of ligands used in Suzuki couplings.[4]

-

Monodentate Phosphines: Triphenylphosphine (PPh₃) is a classic and versatile ligand.[4]

-

Bulky, Electron-Rich Phosphines: Ligands like tricyclohexylphosphine (PCy₃) and Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for coupling unreactive substrates, such as aryl chlorides.[4] The electron-rich nature of these ligands promotes oxidative addition, while their steric bulk facilitates reductive elimination.[3][6]

-

-

N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[6][7]

C. The Base: The Essential Activator

The base is a critical component, primarily responsible for activating the boronic acid for transmetalation.[5][7][8] The choice of base can influence the reaction rate and yield.

-

Inorganic Bases:

-

Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used and effective for a broad range of substrates.

-

Phosphates: Potassium phosphate (K₃PO₄) is another common and effective base.

-

Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can be used, often in aqueous solutions.

-

-

Fluoride Sources: Potassium fluoride (KF) can be a good choice for base-sensitive substrates.[7]

D. The Solvent: The Reaction's Environment

The solvent system plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the rate of the reaction. Often, a mixture of an organic solvent and water is used.[3]

-

Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.

-

Aromatic Hydrocarbons: Toluene and xylenes are frequently employed.

-

Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are polar aprotic solvents that can be effective.

-

Alcohols: In some cases, alcohols like isopropanol or ethanol can be used as part of the solvent system.

| Component | Examples | Key Characteristics & Applications |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂ | Pd(0) sources are directly active; Pd(II) precatalysts are more stable and reduced in situ. |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, NHCs | Stabilizes the catalyst, prevents aggregation, and modulates reactivity. Bulky, electron-rich ligands are crucial for challenging substrates. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KF | Activates the boronic acid for transmetalation. The choice depends on substrate compatibility and desired reactivity. |

| Solvent | Dioxane, THF, Toluene, DMF, Water | Solubilizes reactants and influences reaction rate. Often used as a mixture of organic solvent and water. |

III. Experimental Protocol: A Step-by-Step Guide to a Typical Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. It should be adapted and optimized for specific substrates and desired outcomes.

Materials and Reagents:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

Boronic acid or boronic ester (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 - 0.05 mmol, 1 - 5 mol%)

-

Ligand (if using a separate ligand, typically 1-2 times the molar amount of palladium)

-

Base (e.g., K₂CO₃, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)

-

Solvent (e.g., Dioxane/Water mixture, 10:1 v/v, 5-10 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent oxidation of the palladium catalyst.

-

-

Reagent Addition:

-

Under a positive pressure of inert gas, add the palladium catalyst and, if applicable, the ligand.

-

Add the degassed solvent mixture via syringe. To degas the solvent, bubble inert gas through it for 15-30 minutes.

-

-

Reaction Monitoring:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer. Extract the aqueous layer with the organic solvent (2 x 10 mL).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.

-

Figure 2: A General Experimental Workflow for Suzuki-Miyaura Coupling.

IV. Troubleshooting Common Challenges

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

-

Low or No Conversion:

-

Inactive Catalyst: Ensure the reaction is performed under strictly inert conditions to prevent catalyst decomposition. Consider using a fresh batch of catalyst.

-

Insufficiently Degassed Solvents: Oxygen can deactivate the catalyst. Thoroughly degas all solvents before use.

-

Poorly Chosen Base or Solvent: The combination of base and solvent is crucial. Screen different combinations to find the optimal conditions for your specific substrates.

-

Unreactive Substrates: For challenging substrates like aryl chlorides, consider using more active, bulky, electron-rich ligands and higher reaction temperatures.[4]

-

-

Formation of Side Products:

-

Homocoupling of Boronic Acid: This can occur if the reaction mixture is exposed to oxygen or if a Pd(II) source is used without a proper reducing agent.[3] Ensure inert conditions and consider using a Pd(0) source directly.

-

Protodeboronation: The boronic acid can be cleaved by acidic protons. Use a non-protic solvent and a suitable base.

-

Dehalogenation of the Aryl Halide: This can be a competing side reaction. Optimizing the ligand and reaction conditions can help minimize this pathway.[3]

-

V. Conclusion: A Versatile Tool for Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction remains an indispensable tool in the arsenal of the synthetic chemist. Its versatility, functional group tolerance, and the stability of its boronic acid reagents have solidified its place in both academic research and industrial applications. By understanding the underlying mechanism, making informed choices about reaction components, and employing robust experimental techniques, researchers can harness the full power of this remarkable transformation to construct complex molecular architectures with efficiency and precision.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Gomes, P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3035. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Step-by-Step Guide to Suzuki-Miyaura Coupling with Substituted Aryl Halides: From Mechanism to Practice

An Application Note for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling between an organoboron species and an organic halide has become indispensable in academic research and pharmaceutical development for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.[2]

This guide provides a detailed walkthrough of the Suzuki-Miyaura coupling, focusing on the practical application with various substituted aryl halides. We will delve into the mechanistic underpinnings that govern the reaction, explain the rationale behind the selection of each reaction component, and provide detailed, actionable protocols for researchers.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle involving a palladium catalyst.[1][3] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a new Palladium(II) intermediate.[1][3][4] The rate of this step is often the rate-determining step of the entire cycle and is highly dependent on the nature of the halide and the electronic properties of the aryl group.[4]

-

Transmetalation : In this step, the organic group from the organoboron reagent (Ar'-BY₂) is transferred to the Palladium(II) complex, displacing the halide. This process requires activation by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar'B(OH)₃]⁻), facilitating the transfer of the aryl group to the palladium center.[5]

-

Reductive Elimination : The final step involves the two organic groups (Ar and Ar') coupling together and eliminating from the palladium center. This forms the desired biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Choosing Your Reagents: A Guide to the Key Components

The success of a Suzuki coupling hinges on the appropriate selection of each component. The nature of the substituted aryl halide often dictates the choice of catalyst, ligand, base, and solvent.

The Aryl Halide Electrophile

The reactivity of the aryl halide is primarily governed by the identity of the halogen. Electron-withdrawing substituents on the aromatic ring generally increase the rate of oxidative addition, while electron-donating groups can slow it down.[4]

| Halide (X) | Leaving Group Ability | Reactivity Trend | Notes |

| Iodide (I) | Excellent | Highest | Most reactive, allows for mildest conditions. Can sometimes poison catalysts at high concentrations.[1] |

| Triflate (OTf) | Very Good | High | Highly reactive, comparable to iodides. |

| Bromide (Br) | Good | Intermediate | A good balance of reactivity and stability. Most commonly used in publications. |

| Chloride (Cl) | Poor | Low | Least reactive due to strong C-Cl bond. Requires specialized, highly active catalysts.[4] |

The Organoboron Nucleophile

Arylboronic acids are the most common organoboron reagents due to their commercial availability and stability to air and moisture.[4] Boronic esters (e.g., pinacol esters) are also widely used, particularly for purifying or stabilizing more sensitive boronic acids.

The Palladium Catalyst & Ligand System

The combination of a palladium source and a ligand is crucial for catalytic activity. The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and critically tunes its electronic and steric properties to facilitate the steps of the catalytic cycle.[1]

-

Palladium Precursors : Both Pd(0) sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) are effective. Pd(II) precursors are reduced in situ to the active Pd(0) species.

-

Ligands : The choice of ligand is often the most critical parameter for success, especially with challenging substrates.

-

Triphenylphosphine (PPh₃) : The classical ligand, suitable for many reactions with aryl iodides and bromides.

-

Bulky, Electron-Rich Phosphines : Ligands like SPhos, XPhos, and P(t-Bu)₃ are highly effective for coupling less reactive aryl chlorides and for sterically hindered substrates.[6] Their electron-rich nature promotes oxidative addition, while their bulkiness facilitates reductive elimination.[1][7]

-

N-Heterocyclic Carbenes (NHCs) : These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity, particularly for aryl chlorides.[8][9]

-

| Substrate Type | Recommended Ligand Class | Example Ligands | Rationale |

| Electron-Poor/Neutral Aryl Bromides/Iodides | Standard Phosphines | PPh₃, dppf | Sufficiently reactive substrates that do not require highly specialized ligands. |

| Electron-Rich Aryl Bromides/Iodides | Bulky, Electron-Rich Phosphines | SPhos, RuPhos | The electron-donating nature of the ligand accelerates the oxidative addition step. |

| Aryl Chlorides (General) | Bulky, Electron-Rich Phosphines or NHCs | P(t-Bu)₃, XPhos, IPr | These highly active ligands are necessary to cleave the strong C-Cl bond.[8][6] |

| Sterically Hindered Aryl Halides | Bulky, Electron-Rich Phosphines | XPhos, SPhos | The steric bulk of the ligand promotes the final reductive elimination step to release the product.[7] |

The Essential Base

The base is not a mere spectator; it is essential for activating the boronic acid for transmetalation.[8] The choice of base can significantly impact the reaction outcome, though its selection can sometimes be empirical.[5]

-

Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Commonly used, effective, and economical. Cesium carbonate is more soluble and often provides better results with challenging substrates.

-

Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail. It is particularly useful for coupling heteroaryl substrates.[5]

-

Hydroxides (NaOH, KOH): Strong bases used in aqueous solvent systems. Care must be taken with base-sensitive functional groups.

The Solvent System

Suzuki couplings can be performed in a variety of solvents, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the boronate complex.[7]

The reaction is often run as a two-phase (organic/aqueous) mixture, requiring efficient stirring to ensure adequate mixing.

General Laboratory Protocol: A Step-by-Step Workflow

This protocol provides a general procedure for a small-scale (0.5 mmol) Suzuki-Miyaura coupling. Safety Note : Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Materials:

-

Aryl halide (0.5 mmol, 1.0 equiv)

-

Arylboronic acid (0.6 mmol, 1.2 equiv)

-

Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%)

-

Ligand (e.g., SPhos, 0.012 mmol, 2.4 mol%)

-

Solvent (e.g., Dioxane/Water, 5:1 mixture, 3 mL)

-

Reaction vessel (e.g., screw-cap vial or round-bottom flask) with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Vessel Preparation : To the reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and base (2.0 equiv).

-

Solvent Addition : Add the solvent mixture (e.g., 2.5 mL dioxane and 0.5 mL water).

-

Degassing : Seal the vessel and degas the mixture by bubbling an inert gas (Argon or Nitrogen) through the solution for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.[1]

-

Catalyst Addition : While maintaining a positive pressure of inert gas, quickly add the palladium precursor and the ligand.

-

Reaction : Seal the vessel tightly and place it in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the required time (2-24 hours).

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Tailored Protocols for Substituted Aryl Halides

Protocol 1: Coupling of an Electron-Poor Aryl Bromide

-

Substrates : 4-Bromobenzonitrile + Phenylboronic acid

-

Catalyst System : PdCl₂(dppf) (2 mol%)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Dioxane/H₂O (4:1)

-

Temperature : 90 °C

-

Rationale : Electron-poor aryl bromides are relatively reactive. A standard, robust catalyst system like PdCl₂(dppf) is typically sufficient for high conversion.

Protocol 2: Coupling of an Electron-Rich Aryl Chloride

-

Substrates : 4-Chloroanisole + Phenylboronic acid

-

Catalyst System : Pd₂(dba)₃ (1.5 mol%) + SPhos (3.6 mol%)

-

Base : K₃PO₄ (2.0 equiv)

-

Solvent : Toluene/H₂O (10:1)

-

Temperature : 110 °C

-

Rationale : This reaction is challenging due to both the electron-rich nature of the substrate and the inertness of the C-Cl bond. A highly active catalyst system with a bulky, electron-rich ligand (SPhos) is required to facilitate the difficult oxidative addition step.[10] K₃PO₄ is often a superior base for these challenging couplings.

Protocol 3: Coupling of a Sterically Hindered Aryl Bromide

-

Substrates : 2-Bromo-1,3-dimethylbenzene + Phenylboronic acid

-

Catalyst System : Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

-

Base : Cs₂CO₃ (2.0 equiv)

-

Solvent : Dioxane/H₂O (5:1)

-

Temperature : 100 °C

-

Rationale : The steric hindrance from the two ortho-methyl groups can impede both oxidative addition and reductive elimination. A bulky ligand like XPhos is essential to create a less crowded coordination sphere around the palladium and promote the final, product-forming reductive elimination step.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst/ligand for the substrate.3. Reaction temperature too low. | 1. Ensure thorough degassing of the reaction mixture.2. Switch to a more active ligand (e.g., from PPh₃ to SPhos).3. Increase the reaction temperature. |

| Protodeboronation (Boronic acid decomposes) | 1. Reaction is too slow, allowing for decomposition.2. Substrate is sensitive to base/temperature. | 1. Use a more active catalyst to increase the reaction rate.2. Use a milder base (e.g., K₂CO₃ instead of K₃PO₄) or lower the temperature. Convert the boronic acid to a more stable pinacol ester. |

| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen at the start of the reaction.[1] | Thoroughly degas the reaction mixture before adding the catalyst. Use a Pd(0) source directly if issues persist. |

| Dehalogenation of Aryl Halide | Side reaction where the halide is replaced by hydrogen. | This can be complex. Try a different solvent or base combination. Ensure the boronic acid is of high purity. |

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool in the synthetic chemist's arsenal. A solid understanding of the reaction mechanism and the role of each component allows for the rational design of experimental conditions. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent, researchers can successfully couple a wide variety of substituted aryl halides, from the highly reactive to the most challenging, paving the way for the synthesis of novel compounds for research and drug development.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Myers, A. The Suzuki Reaction - Chem 115. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. (2018). Suzuki cross coupling reaction of aryl halides with arylboronic acid a. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

ResearchGate. (2009). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]

-

National Institutes of Health. (2010). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

National Institutes of Health. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(Dimethylamino)benzeneboronic Acid HCl in Agrochemical Synthesis

Introduction: The Strategic Role of C-C Bond Formation in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. A pivotal strategy in the discovery and development of new fungicides, herbicides, and insecticides is the construction of complex molecular architectures from simpler, readily available building blocks. Among the myriad of synthetic transformations available to the medicinal and agrochemical chemist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool for the formation of carbon-carbon (C-C) bonds.[1] This reaction's tolerance of a wide range of functional groups, its generally mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its importance in the synthesis of bioactive molecules.[2]

This guide provides a detailed exploration of the application of a specific, yet highly versatile building block, 2-(Dimethylamino)benzeneboronic acid hydrochloride , in the context of agrochemical synthesis. We will delve into the rationale behind its use, with a focus on the unique properties conferred by the ortho-dimethylamino substituent, and provide detailed protocols for its application in the synthesis of agrochemical scaffolds, using the synthesis of a key intermediate of the widely used fungicide Boscalid as a representative example.

The Advantage of 2-(Dimethylamino)benzeneboronic Acid HCl in Suzuki-Miyaura Coupling

The choice of boronic acid is critical to the success and efficiency of a Suzuki-Miyaura coupling reaction. 2-(Dimethylamino)benzeneboronic acid HCl offers several distinct advantages in the synthesis of complex agrochemical candidates:

-

Directing Group Effects and Chelation: The ortho-dimethylamino group can act as a directing group, influencing the regioselectivity of the coupling reaction. Furthermore, its ability to chelate to the palladium catalyst can stabilize the catalytic species and, in some cases, accelerate the reaction rate. This intramolecular coordination can be particularly beneficial in challenging coupling reactions.

-

Modulation of Physicochemical Properties: The incorporation of the dimethylamino group can significantly impact the physicochemical properties of the final molecule, such as its solubility, lipophilicity, and basicity. These properties are critical for the biological activity, uptake, and translocation of an agrochemical within the target pest or plant.

-

Bioisosteric Replacement: The dimethylamino group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target. This is a common strategy in drug and agrochemical design to optimize efficacy and reduce off-target effects.[3]

-

Stability of the Hydrochloride Salt: While boronic acids can be prone to decomposition, the hydrochloride salt of 2-(Dimethylamino)benzeneboronic acid often exhibits enhanced stability, making it easier to handle and store.[4] The presence of the acid must be taken into account when choosing the base for the coupling reaction.

Illustrative Application: Synthesis of a Boscalid Analogue Precursor

To demonstrate the practical application of 2-(Dimethylamino)benzeneboronic acid HCl, we will detail a protocol for the synthesis of a key biphenyl amine intermediate, which is a core structural motif in the fungicide Boscalid.[2][5] While the commercial synthesis of Boscalid itself involves the coupling of 2-aminophenylboronic acid or its derivatives with a halo-pyridine, this example serves as an excellent model to illustrate the utility of our target boronic acid.

Reaction Workflow

The overall workflow for the synthesis of the biphenyl amine intermediate is a three-step, one-pot process, showcasing the efficiency of modern catalytic methods.

Caption: One-pot synthesis workflow for a Boscalid analogue.

Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Notes |

| 2-(Dimethylamino)benzeneboronic acid HCl | 171364-82-2 | Various | Store under inert atmosphere. |

| 2-Chloronitrobenzene | 88-73-3 | Various | Toxic, handle with care. |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | Catalyst precursor. |

| SPhos | 657408-07-6 | Various | Ligand for the palladium catalyst. |

| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Various | Base for the coupling reaction. |

| Toluene | 108-88-3 | Various | Anhydrous, for reaction medium. |

| Iron powder (Fe) | 7439-89-6 | Various | Reducing agent. |

| Ammonium Chloride (NH₄Cl) | 12125-02-9 | Various | Co-reductant. |

| 2-Chloronicotinoyl chloride | 54127-51-6 | Various | Acylating agent for the final step. |

Protocol 1: Synthesis of N-(2'-(dimethylamino)-[1,1'-biphenyl]-2-yl)-2-chloronicotinamide (Boscalid Analogue)

This protocol outlines a one-pot procedure for the synthesis of the target Boscalid analogue.

Step 1: Suzuki-Miyaura Cross-Coupling

-

To a dry, argon-purged three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(Dimethylamino)benzeneboronic acid HCl (1.2 mmol), 2-chloronitrobenzene (1.0 mmol), and potassium phosphate (3.0 mmol).

-

Add anhydrous toluene (10 mL) to the flask.

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in anhydrous toluene (2 mL).

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to 100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the 2-chloronitrobenzene.

-

Cool the reaction mixture to room temperature.

Step 2: Nitro Group Reduction

-

To the cooled reaction mixture from Step 1, add iron powder (5.0 mmol) and a solution of ammonium chloride (3.0 mmol) in water (5 mL).

-

Heat the mixture to 80 °C and stir vigorously for 2-3 hours, or until the nitro-biphenyl intermediate is fully converted to the corresponding amine. Monitor the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with toluene.

Step 3: Amidation

-

Transfer the filtrate from Step 2 to a clean flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-chloronicotinoyl chloride (1.1 mmol) in toluene (2 mL) to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(2'-(dimethylamino)-[1,1'-biphenyl]-2-yl)-2-chloronicotinamide.

Data Interpretation and Characterization

The successful synthesis of the target compound can be confirmed by standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the progress of each reaction step.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the intermediates and the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the connectivity of the coupled rings and the amide bond formation.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product, confirming its elemental composition.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low yield in Suzuki coupling | Inactive catalyst, insufficient base, poor quality of boronic acid, presence of water. | Ensure all reagents and solvents are anhydrous. Use freshly opened or purified boronic acid. Increase the amount of base to fully neutralize the HCl salt and drive the reaction. Degas the solvent to remove oxygen. |

| Incomplete nitro group reduction | Insufficient reducing agent, inactive iron powder. | Use a finer grade of iron powder to increase surface area. Activate the iron powder with dilute HCl before use. Increase the reaction time or temperature. |

| Formation of side products in amidation | Reaction of the acyl chloride with residual water or other nucleophiles. | Ensure the amine solution is dry before adding the acyl chloride. Perform the reaction at low temperature to control reactivity. |

Safety and Handling Precautions

-

2-(Dimethylamino)benzeneboronic acid HCl: May cause skin and eye irritation.[4] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

2-Chloronitrobenzene: Toxic and a suspected carcinogen. Handle with extreme care in a chemical fume hood.

-

Palladium Catalysts: Can be flammable and toxic. Handle in an inert atmosphere where possible.

-

Solvents: Toluene is flammable and has associated health risks. Use in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion and Future Perspectives

2-(Dimethylamino)benzeneboronic acid HCl is a valuable and versatile building block for the synthesis of novel agrochemical candidates. Its unique electronic and steric properties, conferred by the ortho-dimethylamino group, allow for the creation of diverse and complex molecular architectures through the powerful Suzuki-Miyaura cross-coupling reaction. The one-pot, multi-step synthesis of a Boscalid analogue precursor detailed in these notes exemplifies the efficiency and utility of this approach. As the demand for new and improved agrochemicals continues to grow, the strategic use of functionalized building blocks like 2-(Dimethylamino)benzeneboronic acid HCl will undoubtedly play a crucial role in the discovery and development of the next generation of crop protection agents.

References

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. ACS Publications. Available at: [Link]

- Picoxystrobin preparation method. Google Patents.

-

Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Available at: [Link]

- Synthetic method of 3-aminophenylboronic acid. Google Patents.

-

(PDF) A Concise Synthesis of Azoxystrobin using a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform. Royal Society of Chemistry. Available at: [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

- A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.

- Stable agrochemical composition. Google Patents.

-

Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

-

PICOXYSTROBIN (258) First draft prepared by Dr Samuel Margerison, Australian Pesticides and Veterinary Medicines Authority, Canb. Food and Agriculture Organization of the United Nations. Available at: [Link]

- Preparation method of Boscalid. Google Patents.

-

Design, synthesis biological activity, and docking of novel fluopyram derivatives containing guanidine group. PubMed. Available at: [Link]

-

Synthesis of New Strobilurin Derivatives with Modified 1,3,5-Triazine Moiety. Asian Journal of Chemistry. Available at: [Link]

-